molecular formula C22H19N5O3S2 B2789147 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892747-08-9

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2789147
CAS RN: 892747-08-9
M. Wt: 465.55
InChI Key: DOHASHNEZUVJPB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine moiety, a sulfonyl group, and a methoxyphenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings, along with the sulfonyl and methoxyphenyl groups, could potentially participate in a variety of chemical reactions .

Scientific Research Applications

a. Anticancer Agents: The compound’s fused ring system and functional groups offer opportunities for developing targeted anticancer drugs. Researchers investigate its interactions with cellular receptors and signaling pathways to inhibit tumor growth.

b. Anti-Inflammatory Compounds: Given its sulfonyl and heterocyclic moieties, the compound may exhibit anti-inflammatory properties. Scientists explore its effects on inflammatory mediators and pathways, aiming to develop new therapies for conditions like rheumatoid arthritis and inflammatory bowel diseases.

Peptide Synthesis

The compound’s 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) group has been employed in peptide synthesis. For instance:

Scaffold for Novel Bioactive Compounds

Efforts to identify follow-on compounds to existing drugs often involve modifying specific regions. The compound’s unique bicyclic tetrahydropyrazolopyridinone scaffold has been explored as a potential replacement for certain carboxamido linkers. This modification aims to enhance stability and binding activity .

Antioxidant Properties

The compound’s derivatives have been investigated for their antioxidant activity. Researchers synthesized hydroxyl group-protected derivatives to understand the source of antioxidant properties. These studies contribute to our understanding of Maillard reaction intermediates and their potential health benefits .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interesting functional groups present in this compound, it could have potential applications in medicinal chemistry or material science .

properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-13-4-5-14(2)18(12-13)32(28,29)22-21-24-20(23-15-6-8-16(30-3)9-7-15)19-17(10-11-31-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHASHNEZUVJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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